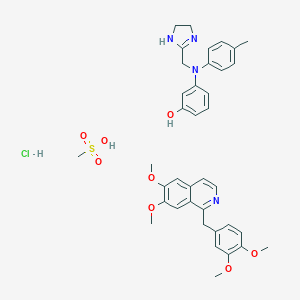
Papaverine hydrochloride mixture with phentolamine mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Papaverine hydrochloride mixture with phentolamine mesylate is a combination of two drugs that are commonly used in scientific research. This mixture is used to study the effects of vasodilation on various physiological processes. The purpose of
作用机制
Papaverine hydrochloride and phentolamine mesylate have different mechanisms of action. Papaverine hydrochloride is a smooth muscle relaxant that works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which leads to increased levels of cAMP and relaxation of smooth muscles. Phentolamine mesylate is an alpha-adrenergic antagonist that works by blocking the action of norepinephrine on alpha-adrenergic receptors, which leads to vasodilation.
Biochemical and Physiological Effects:
The Papaverine hydrochloride mixture with phentolamine mesylate has several biochemical and physiological effects. The mixture causes vasodilation, which leads to increased blood flow and reduced blood pressure. It also relaxes smooth muscles, which can have an effect on various physiological processes such as digestion and respiration.
实验室实验的优点和局限性
The Papaverine hydrochloride mixture with phentolamine mesylate has several advantages for lab experiments. It is a well-established mixture that has been used in scientific research for many years. It is also relatively easy to synthesize and has a low cost. However, there are also several limitations to the mixture. It can have variable effects depending on the dose and the experimental conditions. It can also have side effects such as headache, nausea, and dizziness.
未来方向
There are several future directions for the use of Papaverine hydrochloride mixture with phentolamine mesylate in scientific research. One direction is to study the effects of the mixture on specific physiological processes such as digestion and respiration. Another direction is to study the effects of the mixture on different animal models to better understand its mechanism of action. Finally, there is a need for more research on the optimal dosing and experimental conditions for the mixture to ensure consistent results.
Conclusion:
In conclusion, Papaverine hydrochloride mixture with phentolamine mesylate is a well-established combination of drugs that is commonly used in scientific research. The mixture has several biochemical and physiological effects and is used to study the effects of vasodilation on various physiological processes. While there are limitations to the mixture, it has several advantages for lab experiments and has several future directions for research.
合成方法
Papaverine hydrochloride and phentolamine mesylate are two separate drugs that are combined to create the mixture. Papaverine hydrochloride is synthesized from the alkaloid papaverine, which is extracted from the opium poppy. Phentolamine mesylate is synthesized from the chemical compound 2-(4-aminophenyl)ethylamine. The two drugs are then mixed together in a specific ratio to create the Papaverine hydrochloride mixture with phentolamine mesylate.
科学研究应用
The Papaverine hydrochloride mixture with phentolamine mesylate is commonly used in scientific research to study the effects of vasodilation on various physiological processes. Vasodilation is the widening of blood vessels, which increases blood flow and reduces blood pressure. The mixture is used to study the effects of vasodilation on the cardiovascular system, respiratory system, and nervous system.
属性
CAS 编号 |
122087-31-4 |
|---|---|
产品名称 |
Papaverine hydrochloride mixture with phentolamine mesylate |
分子式 |
C38H45ClN4O8S |
分子量 |
753.3 g/mol |
IUPAC 名称 |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO4.C17H19N3O.CH4O3S.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4;/h5-8,10-12H,9H2,1-4H3;2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4);1H |
InChI 键 |
PGBXGTYEEAOCCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |
规范 SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)O.Cl |
其他 CAS 编号 |
122087-31-4 |
同义词 |
BY023 papaverine - phentolamine papaverine, phentolamine drug combination |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



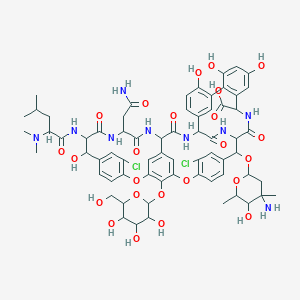

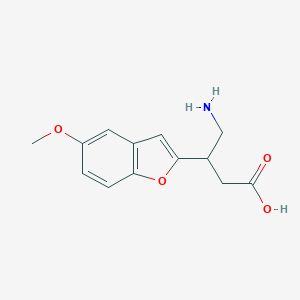

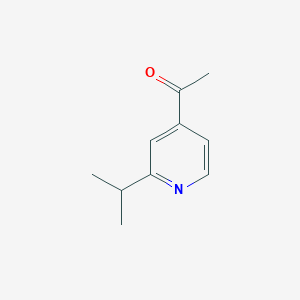
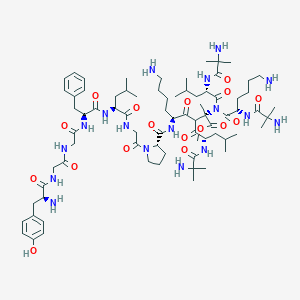




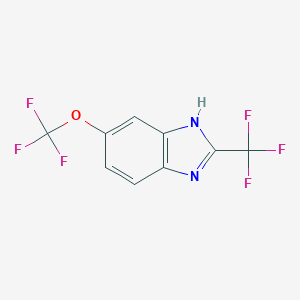
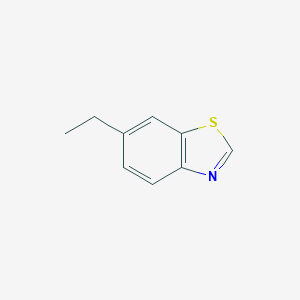
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)